![molecular formula C15H9Cl2NO3 B387610 5,6-Dichloro-2-(4-methoxyphenyl)isoindole-1,3-dione](/img/structure/B387610.png)
5,6-Dichloro-2-(4-methoxyphenyl)isoindole-1,3-dione
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Description
5,6-Dichloro-2-(4-methoxyphenyl)isoindole-1,3-dione is a heterocyclic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions, a methoxy group at the 4 position of the phenyl ring, and an isoindole-1,3-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2-(4-methoxyphenyl)isoindole-1,3-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst, such as zinc chloride, to form the intermediate 4-methoxyphthalic anhydride. This intermediate is then subjected to chlorination using thionyl chloride to introduce the chlorine atoms at the 5 and 6 positions, followed by cyclization to form the isoindole-1,3-dione core.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high yield
Properties
Molecular Formula |
C15H9Cl2NO3 |
---|---|
Molecular Weight |
322.1g/mol |
IUPAC Name |
5,6-dichloro-2-(4-methoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H9Cl2NO3/c1-21-9-4-2-8(3-5-9)18-14(19)10-6-12(16)13(17)7-11(10)15(18)20/h2-7H,1H3 |
InChI Key |
HSMKNUGVDJXPTH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
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